4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
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Overview
Description
4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is an organic compound that belongs to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom is bonded to an aryl group. This compound has a molecular formula of C22H25ClN2O and a molecular weight of 368.90 g/mol .
Mechanism of Action
Mode of Action
Piperazine derivatives often act by interacting with their targets and inducing conformational changes, which can affect the function of the target protein or receptor .
Pharmacokinetics
The presence of the piperazine ring and the phenyl groups could influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Preparation Methods
The synthesis of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone typically involves the reaction of 2-chlorophenylpiperazine with phenylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or toluene . The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone undergoes various chemical reactions, including:
Scientific Research Applications
4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone has several applications in scientific research:
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-19-10-4-5-11-20(19)24-14-16-25(17-15-24)21(26)22(12-6-7-13-22)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQFIVZCXTCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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